molecular formula C14H20Cl3NO B4935833 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride

1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride

Cat. No. B4935833
M. Wt: 324.7 g/mol
InChI Key: NWCXOQFZKPTEQR-UHFFFAOYSA-N
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Description

1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a neurotoxin. It is a selective noradrenergic neurotoxin that destroys noradrenergic neurons in the brain and spinal cord. DSP-4 has been used to study the role of noradrenaline in various physiological and pathological processes, including stress, anxiety, depression, learning, memory, and neurodegeneration.

Mechanism of Action

1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride selectively destroys noradrenergic neurons by binding to the noradrenaline transporter and entering the neuron. Once inside the neuron, 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride is metabolized to a reactive intermediate that causes oxidative damage, leading to the destruction of the neuron. The destruction of noradrenergic neurons by 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride results in a depletion of noradrenaline in the brain and spinal cord.
Biochemical and Physiological Effects
The depletion of noradrenaline in the brain and spinal cord by 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. These effects include changes in behavior, cognition, and neurodegeneration. 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been shown to increase anxiety-like behavior, impair learning and memory, and accelerate neurodegeneration in animal models. The effects of 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride on behavior and cognition are thought to be due to the depletion of noradrenaline in the brain, which is involved in regulating these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy noradrenergic neurons without affecting other types of neurons. Another advantage is the well-established synthesis method and the availability of 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride from commercial sources. One limitation of using 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride is the potential for off-target effects, such as the depletion of other neurotransmitters or the induction of inflammation. Another limitation is the potential for species-specific effects, as the sensitivity to 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride may vary between species.

Future Directions

There are several future directions for research on 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride. One direction is to investigate the role of noradrenaline in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to investigate the effects of 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride on other neurotransmitter systems and their interactions with noradrenaline. Additionally, the development of more selective noradrenergic neurotoxins could help to further elucidate the role of noradrenaline in various physiological and pathological processes.

Synthesis Methods

1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride can be synthesized by reacting 2,3-dichlorophenol with 3-(2-chloroethyl)piperidine in the presence of a base, followed by hydrolysis and salt formation. The synthesis method is well-established and has been described in several publications.

Scientific Research Applications

1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been extensively used in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to investigate the effects of noradrenaline depletion on behavior, cognition, and neurodegeneration in animal models. 1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride has been used in studies on stress, anxiety, depression, learning, memory, and addiction. It has also been used to investigate the role of noradrenaline in neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

1-[3-(2,3-dichlorophenoxy)propyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.ClH/c15-12-6-4-7-13(14(12)16)18-11-5-10-17-8-2-1-3-9-17;/h4,6-7H,1-3,5,8-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCXOQFZKPTEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=C(C(=CC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-Dichlorophenoxy)propyl]piperidine;hydrochloride

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